N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a mesityl group, a phenylpiperazine moiety, and a pyrimidine ring connected through a thioacetamide linkage
Mechanism of Action
Target of Action
The primary target of N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, indicating that it acts as a selective AChE inhibitor . The mechanism of inhibition of this compound against AChE is analyzed by the kinetic study, and the result indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the level of ACh. This enhances cholinergic neurotransmission, which is important for learning and memory .
Result of Action
The inhibition of AChE by this compound results in an increase in the level of ACh, enhancing cholinergic neurotransmission . This can lead to improved learning and memory, which is beneficial in the treatment of AD .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where the pyrimidine intermediate reacts with phenylpiperazine.
Attachment of the mesityl group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the thioacetamide linkage: This final step involves the reaction of the intermediate compound with thioacetic acid or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound shares the phenylpiperazine moiety but lacks the pyrimidine ring and mesityl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains the pyrimidine ring and phenylpiperazine moiety but differs in the functional groups attached.
Properties
IUPAC Name |
2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-18-15-19(2)24(20(3)16-18)28-23(31)17-32-25-26-10-9-22(27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJVJTVFVMCZFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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